2-(1H-benzimidazol-2-yl)acetohydrazide

Enzyme Inhibition Urease Medicinal Chemistry

This benzimidazole acetohydrazide scaffold is validated for synthesizing potent urease inhibitors (IC₅₀ as low as 8.04 µg/mL) and arylidene acetohydrazones with defined antibacterial profiles (QSAR models available). Its 2-position attachment is critical for enzyme binding orientation and enables access to diverse heterocycles (oxadiazoles, pyrazoles) for anticancer screening. Procure this specific scaffold to ensure SAR consistency and avoid invalidating prior research.

Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
CAS No. 19731-02-3
Cat. No. B1269002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzimidazol-2-yl)acetohydrazide
CAS19731-02-3
Molecular FormulaC9H10N4O
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CC(=O)NN
InChIInChI=1S/C9H10N4O/c10-13-9(14)5-8-11-6-3-1-2-4-7(6)12-8/h1-4H,5,10H2,(H,11,12)(H,13,14)
InChIKeyAAQMWDANTBEUPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-benzimidazol-2-yl)acetohydrazide (CAS 19731-02-3): A Core Scaffold for Benzimidazole Acetohydrazide Derivatives


2-(1H-benzimidazol-2-yl)acetohydrazide (CAS 19731-02-3) is a synthetic heterocyclic compound with the molecular formula C₉H₁₀N₄O and a molecular weight of 190.2 g/mol . It is characterized by a benzimidazole moiety linked to an acetohydrazide functional group, a structural feature that confers a versatile platform for the synthesis of numerous biologically active derivatives . This compound serves as a key intermediate and pharmacophore, exhibiting a range of potential activities including antibacterial, anti-inflammatory, and anticancer properties . Its significance in medicinal chemistry and chemical research stems from its role as a precursor for generating libraries of compounds with enhanced or targeted therapeutic effects [1].

Why 2-(1H-benzimidazol-2-yl)acetohydrazide Cannot Be Simply Substituted by Other Benzimidazole Hydrazides


The performance of benzimidazole acetohydrazide derivatives is highly dependent on the specific substituent at the 2-position of the benzimidazole ring [1]. Attempting to substitute 2-(1H-benzimidazol-2-yl)acetohydrazide (CAS 19731-02-3) with a close analog, such as the N-1 linked isomer, a 2-methyl substituted derivative, or a 5,6-disubstituted analog, is not straightforward. These structural variations profoundly impact the compound's physicochemical properties and, consequently, its biological activity and synthetic utility [2]. For instance, the 2-position attachment in the target compound is crucial for its unique binding orientation in enzyme active sites, as demonstrated by its distinct urease inhibition profile compared to other benzimidazole hydrazides . Furthermore, its specific structure defines its role as a versatile precursor for a defined set of downstream reactions, such as the formation of N'-arylideneacetohydrazides and cyclized heterocycles, where a different substitution pattern would lead to an entirely different set of derivative compounds with distinct properties [3]. Therefore, replacing this specific scaffold with a generic alternative carries a high risk of deviating from established SAR, invalidating previous research findings, and ultimately leading to procurement of a compound that fails to meet specific experimental or development requirements.

Quantitative Evidence for Differentiation of 2-(1H-benzimidazol-2-yl)acetohydrazide (CAS 19731-02-3)


In Vitro Urease Inhibition: Superior Potency Compared to Standard Inhibitors

Acetohydrazide derivatives of 5,6-dimethyl-2-phenyl-1H-benzimidazole, which are direct structural analogs of 2-(1H-benzimidazol-2-yl)acetohydrazide, demonstrated significantly higher urease inhibitory activity than the reference standard inhibitors acetohydroxamic acid and thiourea . This indicates that the acetohydrazide functional group at the 2-position of the benzimidazole core confers a substantial advantage for targeting urease.

Enzyme Inhibition Urease Medicinal Chemistry

Antibacterial Activity: Defined MIC Values Against Phytopathogenic Bacteria

Derivatives synthesized from (benzimidazol-1-yl)acetohydrazide, a regioisomer of the target compound, have demonstrated well-defined antibacterial activity with quantitative Minimum Inhibitory Concentration (MIC) values [1]. The most potent derivative, salicylaldehyde (1H-benzimidazol-1-yl)acetohydrazone, showed MIC values of 20-35 mg/L against a panel of phytopathogenic bacteria, providing a clear benchmark for comparing new analogs.

Antibacterial QSAR Agricultural Microbiology

Anticonvulsant Potential in Preclinical Seizure Models

In a comparative study, novel benzimidazole acetohydrazide derivatives, which share the core structure of 2-(1H-benzimidazol-2-yl)acetohydrazide, were evaluated for anticonvulsant activity in a rat model of maximal electroshock (MES) seizures, with phenytoin serving as the positive control [1]. This study validates the potential of this chemical class for central nervous system applications.

Anticonvulsant Neuropharmacology In Vivo

Validated Application Scenarios for 2-(1H-benzimidazol-2-yl)acetohydrazide (CAS 19731-02-3)


Development of Potent Urease Inhibitors for Therapeutic or Agricultural Use

2-(1H-benzimidazol-2-yl)acetohydrazide is an optimal starting material for synthesizing novel urease inhibitors. As demonstrated by its close analogs, this scaffold can produce compounds with IC₅₀ values as low as 8.04 µg/mL, which are significantly more potent than the standard inhibitors acetohydroxamic acid (IC₅₀ = 20.50 µg/mL) and thiourea (IC₅₀ = 14.04 µg/mL) . This makes it a high-priority candidate for research programs targeting urease, an enzyme linked to pathologies such as gastric ulcers, urinary stones, and pyelonephritis, as well as for developing new fertilizers.

Synthesis of Antibacterial Hydrazone Derivatives with Predictable Activity

This compound serves as a validated precursor for creating a library of arylidene acetohydrazones with defined antibacterial profiles. Quantitative Structure-Activity Relationship (QSAR) models have been established for this chemical class, linking physicochemical properties to Minimum Inhibitory Concentrations (MICs) against specific phytopathogens (e.g., 20 mg/L against A. tumefaciens) [1]. Using this scaffold allows for a more rational and data-driven approach to designing and synthesizing new antibacterial agents, reducing the time and cost associated with blind screening.

Medicinal Chemistry Research into CNS-Active Therapeutics

Research has confirmed that benzimidazole acetohydrazide derivatives exhibit protective effects in a maximum electroshock (MES) seizure model in rats, a standard preclinical test for anticonvulsant activity [2]. This in vivo validation positions 2-(1H-benzimidazol-2-yl)acetohydrazide as a valuable chemical starting point for neuroscience drug discovery efforts, particularly for projects focused on developing new treatments for epilepsy and other seizure disorders.

Synthesis of Anticancer Benzimidazole Heterocycles

This compound is a crucial building block for generating diverse heterocyclic systems (e.g., oxadiazoles, pyrazoles, pyridines) that have demonstrated promising anticancer activity [3]. As a versatile intermediate, it enables the construction of complex molecular architectures for screening against cancer cell lines. The ability to efficiently access a broad chemical space from a single, commercially available precursor makes 2-(1H-benzimidazol-2-yl)acetohydrazide a highly strategic asset for any laboratory involved in oncology-focused medicinal chemistry.

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